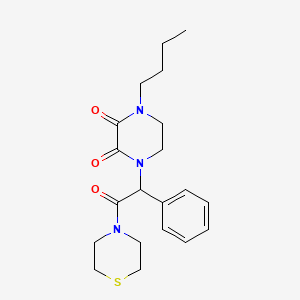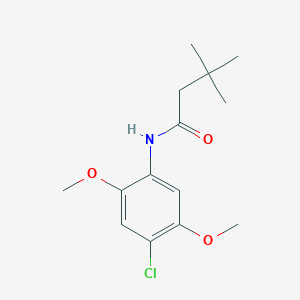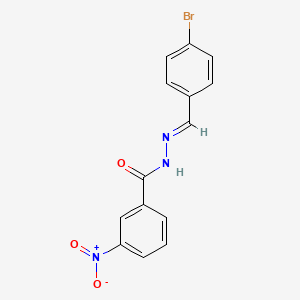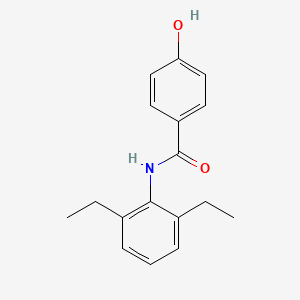![molecular formula C9H10N2OS B5550716 N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B5550716.png)
N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2-thienylmethylene)cyclopropanecarbohydrazide is 194.05138412 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclopropane Derivatives in Drug Development
The cyclopropane ring, a core component of N'-(2-thienylmethylene)cyclopropanecarbohydrazide, is increasingly used in drug development, transitioning drug candidates from preclinical to clinical stages. Cyclopropane rings enhance drug potency and reduce off-target effects due to their structural features, including coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character of C-C bonds. These properties address multiple roadblocks in drug discovery, such as enhancing potency and reducing off-target effects, making cyclopropane derivatives valuable in medicinal chemistry (Talele, 2016).
Stereoselective Cyclopropanation Reactions
Cyclopropane subunits play a critical role in organic chemistry due to their presence in a wide range of naturally occurring compounds and their utility in studying bonding features of highly strained cycloalkanes. Cyclopropanes serve as versatile synthetic intermediates in the synthesis of more functionalized cycloalkanes and acyclic compounds. Recent efforts have focused on enantioselective synthesis of cyclopropanes, highlighting their importance in creating effective insecticides and developing new methods for preparing enantiomerically pure cyclopropanes (Lebel, Marcoux, Molinaro, & Charette, 2003).
Antimalarial and Antileukemic Properties
Transition metal complexes with thiosemicarbazones derived from cyclopropane-containing compounds demonstrate reduced antimalarial activity but enhanced antileukemic properties. This indicates the potential of cyclopropane derivatives in developing treatments for leukemia, showcasing the versatility of cyclopropane-based compounds in medicinal applications (Scovill, Klayman, & Franchino, 1982).
Ethylene Response Inhibitors in Plants
Cyclopropane derivatives like 1-methylcyclopropene have shown to bind to the ethylene receptor in plants, preventing ethylene's physiological action. This has significant commercial applications in extending the vase life of cut flowers and the display life of potted plants, as well as regulating fruit ripening and preventing ethylene's deleterious effects in vegetables (Sisler & Serek, 1997).
Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities
Cyanoacetylhydrazine, a key intermediate in the synthesis of cyclopropane-containing compounds, has been used to synthesize new thiophene, pyran, thiazole, and fused heterocyclic derivatives exhibiting significant antitumor activity. This underscores the potential of cyclopropane and its derivatives in the development of new antitumor agents (Mohareb, El-Sayed, & Abdelaziz, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-9(7-3-4-7)11-10-6-8-2-1-5-13-8/h1-2,5-7H,3-4H2,(H,11,12)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCIBERJKZYXCC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

